L-Leucine, N-(1-oxobutyl)-
Description
L-Leucine, N-(1-oxobutyl)- is a modified amino acid derivative where a butyryl group (1-oxobutyl) is attached to the α-amino group of L-leucine. These derivatives typically form via acylation reactions, where an acyl group replaces a hydrogen atom on the amino group.
Key inferred characteristics:
- Molecular formula: Likely C₁₀H₁₉NO₃ (based on L-leucine [C₆H₁₃NO₂] + butyryl group [C₄H₆O]).
- Applications: Potential roles in metabolic studies, pharmaceuticals, or biochemical diagnostics, similar to other acylated amino acids .
Properties
IUPAC Name |
(2S)-2-(butanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-5-9(12)11-8(10(13)14)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYCLBYHIKSTA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654677 | |
| Record name | N-Butanoyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55443-78-2 | |
| Record name | N-Butanoyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(1-oxobutyl)- typically involves the acylation of L-leucine with butyric anhydride or butyryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the generated acid .
Industrial Production Methods
Industrial production of L-Leucine, N-(1-oxobutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acylation process.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N-(1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted leucine derivatives, and various oxo compounds .
Scientific Research Applications
L-Leucine, N-(1-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for neurological disorders.
Mechanism of Action
The mechanism of action of L-Leucine, N-(1-oxobutyl)- involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of amino acid transporters and enzymes involved in metabolic processes. The compound’s effects are mediated through its metabolic products, which influence various cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Compounds for Comparison
Key Differences and Implications
Backbone Variability: Amino Acid Core: L-Leucine derivatives (e.g., N-(1-oxobutyl)-L-cystine, p-Hydroxybestatin) exhibit bulkier side chains compared to glycine derivatives (e.g., Butyrylglycine), influencing solubility and biological interactions . Functional Groups: The presence of carboxyl (e.g., L-Leucine, N-(4-carboxy-1-oxobutyl)-) or hydroxyphenyl groups (e.g., p-Hydroxybestatin) alters reactivity and bioavailability .
Synthetic Pathways :
- Acylation of leucine with butyryl chloride or anhydride is a plausible route for synthesizing N-(1-oxobutyl)- derivatives, as seen in similar compounds .
- Cyclic derivatives (e.g., pulcherriminic acid, a cyclic dipeptide) require enzymatic cyclization, contrasting with linear acylated structures .
Biological and Industrial Relevance: Diagnostics: Butyrylglycine is used to diagnose inborn metabolic errors, while N-(1-oxobutyl)-L-cystine has broader industrial applications .
Biological Activity
L-Leucine, N-(1-oxobutyl)- is a modified amino acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of leucine derivatives that are being studied for various therapeutic applications, including neuroprotection and metabolic modulation. Here, we will explore the biological activity of L-Leucine, N-(1-oxobutyl)-, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
L-Leucine, N-(1-oxobutyl)- is a dipeptide-like compound that combines the essential amino acid leucine with an oxobutyl group. This modification enhances its solubility and bioavailability compared to standard leucine. The structure can be represented as follows:
The biological activity of L-Leucine, N-(1-oxobutyl)- is primarily attributed to its interaction with specific molecular targets within cells:
- Amino Acid Transporters : The compound is thought to utilize transport mechanisms similar to those of other amino acids, potentially engaging with the L-type amino acid transporter (LAT1) and organic anion transporters (OATs). This interaction may facilitate cellular uptake and influence metabolic pathways .
- Protein Synthesis Modulation : Like other leucine derivatives, L-Leucine, N-(1-oxobutyl)- may play a role in stimulating protein synthesis through the mTOR pathway. This pathway is crucial for regulating cell growth and metabolism .
- Neuroprotective Effects : Studies have suggested that modifications to leucine can enhance neuroprotective properties. For instance, N-acetyl-L-leucine has demonstrated benefits in models of neurodegenerative diseases by improving cognitive function and reducing ataxia .
2. Metabolic Regulation
L-Leucine and its derivatives are known to influence metabolic pathways related to energy homeostasis. They can enhance insulin sensitivity and promote anabolic processes in muscle tissue. This regulation is particularly relevant in conditions such as obesity and diabetes.
Case Study 1: Neuroprotective Efficacy in NPC
A series of clinical trials examined the effects of N-acetyl-L-leucine in patients with NPC. These studies reported significant improvements in ataxia and overall quality of life among participants treated with the compound over several months. The findings underscore the potential for L-leucine derivatives to provide symptomatic relief in neurodegenerative conditions .
| Study | Population | Treatment Duration | Outcomes |
|---|---|---|---|
| Trial 1 | 12 NPC patients | Short-term | Improved ataxia and cognition |
| Trial 2 | 50 NPC patients | Long-term | Enhanced quality of life |
Case Study 2: Metabolic Impact in Diabetic Models
In diabetic animal models, leucine supplementation has been shown to enhance insulin signaling pathways. Although specific studies on L-Leucine, N-(1-oxobutyl)- are scarce, related research suggests that such modifications could amplify these effects due to improved bioavailability.
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- Meta-analysis of literature data to identify trends or methodological discrepancies.
- Systematic reviews adhering to PRISMA guidelines, documenting search strings and inclusion criteria (e.g., databases like SciFinder, exclusion of non-peer-reviewed sources) .
What strategies ensure reproducibility in synthesizing and testing L-Leucine, N-(1-oxobutyl)-?
Q. Basic Research Focus
Q. Advanced Research Focus
- Automated synthesis platforms for precise control of reaction parameters.
- Collaborative interlaboratory studies to validate bioactivity claims, using shared reference standards .
How can computational tools enhance the study of L-Leucine, N-(1-oxobutyl)-?
Q. Basic Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
